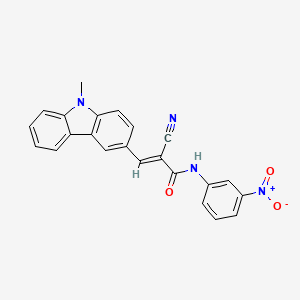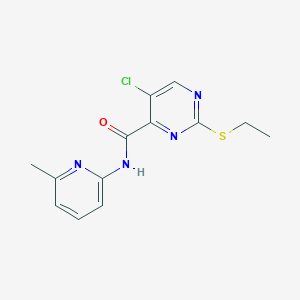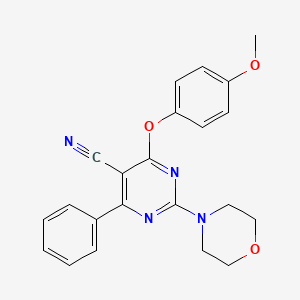
4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel compound that has shown promising results in scientific research for its potential use in treating various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on multiple targets in the cell. One of the proposed targets is the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit CK2 activity, which may contribute to its anti-cancer and anti-inflammatory effects. 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been found to modulate the activity of several other proteins, including the histone deacetylase HDAC1 and the transcription factor NF-κB.
Biochemical and Physiological Effects
4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its specificity towards certain targets, such as CK2. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one of the limitations of using 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several possible future directions for research on 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in combination with other drugs for treating cancer or inflammation. Another direction is to further investigate its mechanism of action and identify other targets that it may interact with. Additionally, more studies are needed to determine the safety and efficacy of 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide in humans, which may pave the way for its use in clinical trials.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,5-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-15-4-5-16(2)19(12-15)23-21(26)25-10-8-24(9-11-25)14-17-13-18(22)6-7-20(17)27-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPBAROJVFCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methoxybenzyl)-N-(2,5-dimethylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4779713.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4779714.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chlorophenyl}sulfonyl)morpholine](/img/structure/B4779722.png)


![methyl {5-bromo-4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4779752.png)


![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)
![2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4779792.png)
![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4779796.png)

![2,3,4,5,6-pentafluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4779802.png)